molecular formula C13H19N3O B1286431 (1-Benzylpiperidin-4-yl)urea CAS No. 61220-35-7

(1-Benzylpiperidin-4-yl)urea

Cat. No.: B1286431
CAS No.: 61220-35-7
M. Wt: 233.31 g/mol
InChI Key: OGDDDXCCTAQTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylpiperidin-4-yl)urea: is a chemical compound with the molecular formula C₁₃H₁₉N₃O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

(1-Benzylpiperidin-4-yl)urea plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of MAO activity, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, this compound has been shown to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This interaction can result in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft.

Cellular Effects

This compound has been observed to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By interacting with these receptors, this compound can alter the downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, the compound has been found to impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes such as monoamine oxidase and acetylcholinesterase, leading to their inhibition . This inhibition results in altered levels of neurotransmitters and other signaling molecules, which can have downstream effects on cellular functions and processes. Additionally, this compound has been shown to interact with ion channels and transporters, further influencing cellular signaling and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular signaling pathways and gene expression, leading to prolonged changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on neurotransmitter levels and cognitive function . At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, this compound can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been found to be actively transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake and distribution within cells . Additionally, this compound can bind to plasma proteins, influencing its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it can exert its effects on cellular signaling and gene expression . Additionally, this compound has been found to associate with mitochondria, potentially influencing mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpiperidin-4-yl)urea typically involves the reaction of 1-benzylpiperidine with isocyanates or carbamoyl chlorides. One common method is the reaction of 1-benzylpiperidine with phenyl isocyanate under mild conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1-Benzylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry: In chemistry, (1-Benzylpiperidin-4-yl)urea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance its biological activity.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

Uniqueness: (1-Benzylpiperidin-4-yl)urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-benzylpiperidin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDDDXCCTAQTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574610
Record name N-(1-Benzylpiperidin-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61220-35-7
Record name N-(1-Benzylpiperidin-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzylpiperidin-4-yl)urea
Reactant of Route 2
Reactant of Route 2
(1-Benzylpiperidin-4-yl)urea
Reactant of Route 3
Reactant of Route 3
(1-Benzylpiperidin-4-yl)urea
Reactant of Route 4
Reactant of Route 4
(1-Benzylpiperidin-4-yl)urea
Reactant of Route 5
Reactant of Route 5
(1-Benzylpiperidin-4-yl)urea
Reactant of Route 6
Reactant of Route 6
(1-Benzylpiperidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.